Rubidium permanganate

説明

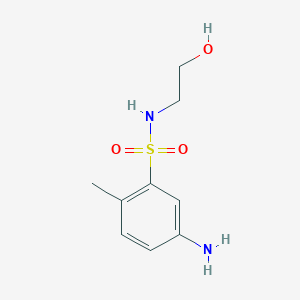

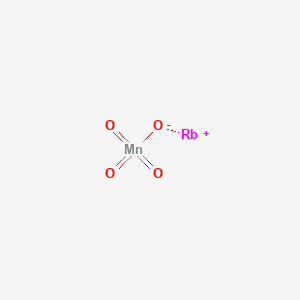

Rubidium permanganate is the permanganate salt of rubidium, with the chemical formula RbMnO4 . It appears as purple crystals . It is also known as Rubidium manganate(VII) .

Molecular Structure Analysis

The molecular structure of Rubidium permanganate is orthorhombic . The space group is Hermann Mauguin Pnma [62] . The lattice constants are a = 954.11 pm, b = 573.926 pm, c = 763.63 pm .Chemical Reactions Analysis

Similar to potassium permanganate, the two-step decomposition of rubidium permanganate leads to the formation of rubidium manganate intermediates. It breaks down into manganese dioxide, rubidium oxide, and oxygen . The decomposition temperature is between 200 and 300 °C . More detailed chemical reactions involving Rubidium permanganate are not widely documented in the literature .Physical And Chemical Properties Analysis

Rubidium permanganate is soluble in water with a solubility of 6.03 g/L at 7 °C, 10.6 g/L at 19 °C, and 46.8 g/L at 60 °C . Its crystal structure is orthorhombic, the same as caesium permanganate, ammonium permanganate, and potassium permanganate . The molar mass of Rubidium permanganate is 204.4034 g/mol .科学的研究の応用

Photovoltaics and Energy : Rubidium is used in the development of perovskite-silicon tandem solar cells. Specifically, Rubidium multication perovskite with optimized bandgap has demonstrated over 26% efficiency, showing the beneficial effect of rubidium in improving crystallinity and suppressing defect migration in perovskite material, thus improving light stability and efficiency of the cells (Duong et al., 2017).

Chemical Kinetics and Decomposition : The thermal decomposition of rubidium permanganate has been studied to understand its kinetic and mechanistic behavior. The decomposition involves features of both homogeneous and heterogeneous reaction mechanisms, influenced by local or temporary melting (Galwey, Lyle, & Mansour, 1994).

Resource Extraction : Rubidium's properties like softness, ductility, and strong chemical and photo-emissive activity make it valuable in applications such as optical and laser technology, electronics, telecommunications, and more. However, extracting rubidium from natural resources is challenging due to its rare occurrence and the expensive, complex processes involved. Studies focus on finding efficient, cost-effective, and environmentally friendly methods for rubidium recovery (Ertan, 2017).

Thermal Analysis : The thermal decomposition of rubidium permanganate, along with other group I permanganates, has been investigated to understand their behavior and potential applications. This research contributes to the broader understanding of the redox reactions of these compounds and their practical implications (Booth, Dollimore, & Heal, 1980).

Separation and Extraction from Salt Lake Brine : Rubidium, along with cesium, is crucial in high-tech fields. Efficient separation and extraction from salt lake brine are vital for industrial application. Research trends focus on the primary methods and latest advancements in this area, aiming to improve the recovery process from natural reserves (Gao et al., 2020).

特性

IUPAC Name |

rubidium(1+);permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.Rb/q;;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOPKFKNRFWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

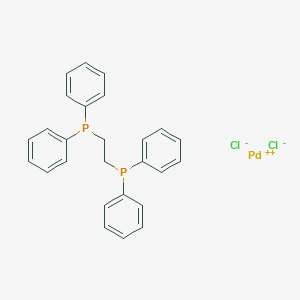

[O-][Mn](=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635477 | |

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.403 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium permanganate | |

CAS RN |

13465-49-1 | |

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)